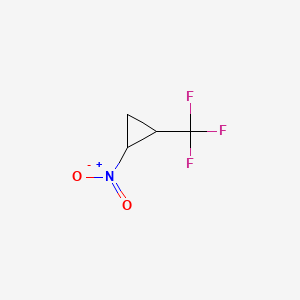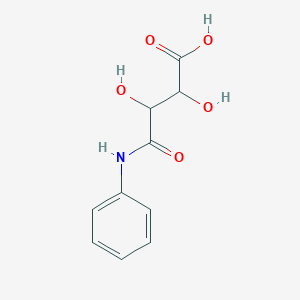![molecular formula C8H10N4 B15127951 2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)
2-[(1S)-1-azidopropyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-azidopropyl]pyridine is a chemical compound that belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N₃). This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-azidopropyl]pyridine typically involves the reaction of pyridine derivatives with azide sources. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with sodium azide under mild conditions. The reaction can be carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(1S)-1-azidopropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(1S)-1-azidopropyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(1S)-1-azidopropyl]pyridine involves its reactivity towards various biological and chemical targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with natural biological processes.
Comparación Con Compuestos Similares
- 2-azidopyridine
- 3-azidopyridine
- 4-azidopyridine
Comparison: 2-[(1S)-1-azidopropyl]pyridine is unique due to the presence of the chiral center at the 1-position of the propyl group, which can impart stereochemical properties to the compound. This distinguishes it from other azidopyridine derivatives that lack such stereochemistry, potentially leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-[(1S)-1-azidopropyl]pyridine |
InChI |
InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m0/s1 |
Clave InChI |
IWHRBMQKYNTCJT-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=N1)N=[N+]=[N-] |
SMILES canónico |
CCC(C1=CC=CC=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)


![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)


